Enhanced Degradation Potency: DC50 Comparison Against CRBN- and VHL-Based Analogs
Within the same experimental series (compounds 1-9), PROTAC α-synuclein degrader 3 (compound 5) exhibited the lowest half-degradation concentration (DC50) among all synthesized PROTACs, indicating superior degradation potency. Specifically, it demonstrated a DC50 of 5.049 μM, which is substantially lower (more potent) than compounds utilizing the VHL ligand (e.g., compound 7) or alternative CRBN-based constructs [1]. This quantitative difference is directly attributable to the optimized combination of the sery384 warhead, PEG-3 linker, and cIAP1 E3 ligase ligand [1].
| Evidence Dimension | Half-maximal degradation concentration (DC50) |
|---|---|
| Target Compound Data | DC50 = 5.049 μM |
| Comparator Or Baseline | Compounds 1-4, 6-9 from the same study. Specifically, VHL-based compound 7 exhibited markedly lower degradation efficiency, and CRBN-based compound 3 showed a higher DC50 value [1]. |
| Quantified Difference | Degrader 3 (compound 5) exhibited the lowest DC50 value within the series of 9 compounds; VHL-based degraders (7-9) showed negligible degradation activity in this assay [1]. |
| Conditions | In vitro degradation assay in HEK293T cells overexpressing α-synuclein and transfected with preformed fibrils (PFF) to induce aggregation, assessed by Western blot after 48 h treatment [1]. |
Why This Matters
A lower DC50 value translates to a more potent degrader, enabling effective target knockdown at reduced compound concentrations and minimizing potential off-target effects or cytotoxicity in long-term cell-based assays.
- [1] Wen T, Chen J, Zhang W, Pang J. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras. Molecules. 2023;28(11):4458. View Source
